5-Bromo-1,2,3,4-tetrafluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,3,4-tetrafluoronaphthalene is an organic compound with the molecular formula C10H3BrF4 It is a derivative of naphthalene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrafluoronaphthalene typically involves the bromination and fluorination of naphthalene derivatives. One common method is the direct bromination of 1,2,3,4-tetrafluoronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrafluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Scientific Research Applications
5-Bromo-1,2,3,4-tetrafluoronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrafluoronaphthalene involves its interaction with various molecular targets. The presence of fluorine atoms significantly alters the electronic distribution within the molecule, enhancing its reactivity and interaction with biological targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3,4,5-tetrafluorobenzene: Similar in structure but lacks the naphthalene ring, leading to different chemical properties.
1,2,3,4-Tetrafluoronaphthalene: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
5-Bromo-1,2,3,4-tetrafluoronaphthalene is unique due to the combination of bromine and multiple fluorine atoms on a naphthalene ring. This unique structure imparts distinct electronic properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
31322-32-4 |
---|---|
Molecular Formula |
C10H3BrF4 |
Molecular Weight |
279.03 g/mol |
IUPAC Name |
5-bromo-1,2,3,4-tetrafluoronaphthalene |
InChI |
InChI=1S/C10H3BrF4/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3H |
InChI Key |
OPMDOEGJCIISNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.